molecular formula C13H10O3 B1621355 1-Formyl-2-naphthyl acetate CAS No. 67727-65-5

1-Formyl-2-naphthyl acetate

Cat. No.: B1621355
CAS No.: 67727-65-5
M. Wt: 214.22 g/mol
InChI Key: ZEYRSVAXRVITRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Formyl-2-naphthyl acetate (CAS 67727-65-5) is a specialized biochemical reagent that belongs to the class of naphthalene-derived esters. With a molecular formula of C13H10O3 and a molecular weight of 214.22 g/mol, this compound is structurally characterized by the presence of both a formyl group at the 1-position and an acetate ester group at the 2-position of the naphthalene ring . Its primary research application is as a chromogenic substrate for the detection and characterization of esterase enzymes. Unlike simpler analogs like 1- and 2-naphthyl acetate, the additional formyl group on this molecule introduces steric bulk and electron-withdrawing effects, which significantly influences the reactivity and accessibility of the adjacent ester bond . This unique structure provides a valuable tool for probing the active sites of various esterases and lipases with greater specificity. Research indicates that the presence of the formyl group can lead to lower hydrolysis rates compared to the simpler naphthyl acetates, allowing this compound to be used to differentiate between esterase isozymes based on their structural tolerances and to study substrate specificity in detail . Beyond its direct use in enzyme assays, this compound also serves as a versatile synthetic intermediate. The naphthalene scaffold is a common feature in pharmaceuticals, agrochemicals, and dyes, and the functional groups on this molecule—namely the formyl and acetate—can be further chemically transformed or used in metal-catalyzed C-H functionalization reactions to build more complex molecular structures . Attention: This product is for research use only. It is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67727-65-5

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

(1-formylnaphthalen-2-yl) acetate

InChI

InChI=1S/C13H10O3/c1-9(15)16-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-8H,1H3

InChI Key

ZEYRSVAXRVITRM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=O

Canonical SMILES

CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Formyl 2 Naphthyl Acetate

Established and Analogous Synthetic Pathways for Naphthyl Acetate (B1210297) Derivatives

The synthesis of 1-formyl-2-naphthyl acetate involves two key transformations: the acylation of a hydroxyl group and the introduction of a formyl group onto the naphthalene (B1677914) scaffold. The order and methodology of these steps are critical for achieving the desired product with high purity and yield.

Acylation Strategies for 2-Naphthol (B1666908) Derivatives

The acetylation of 2-naphthol and its derivatives to form the corresponding naphthyl acetates is a fundamental and widely practiced organic transformation. arabjchem.orgpraxilabs.com This reaction typically involves the esterification of the hydroxyl group. praxilabs.com

A common and efficient method for this acetylation is the reaction of the 2-naphthol derivative with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. sciencepublishinggroup.com This process is often catalyzed by a base, like pyridine, or an acid. In an alkaline medium, the addition of a base like sodium hydroxide (B78521) converts the slightly acidic β-naphthol into its more soluble sodium salt, facilitating the nucleophilic substitution reaction with acetic anhydride. praxilabs.com

Various catalysts have been explored to optimize this reaction, promoting efficiency and selectivity. For instance, nickel-based homogeneous catalysts, such as nickel nitrate (B79036), have been shown to effectively catalyze the acetylation of 2-naphthol, offering a selective route to 2-naphthyl acetate. sciencepublishinggroup.com Other Lewis acids like Sc(OTf)₃, TMSCl, MoO₂Cl₂, and ErCl₃ have also been reported as effective catalysts for acetylation reactions. arabjchem.org The use of a 10% Ni/SiO₂ catalyst under mild liquid phase conditions has also been developed as an eco-friendly approach for the acetylation of phenols and naphthols. arabjchem.org

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). arabjchem.org Following the reaction, a typical work-up involves quenching the reaction mixture, extracting the product with an organic solvent like ethyl acetate, and drying the organic layer. arabjchem.org Purification of the crude product is often achieved through column chromatography to yield the pure naphthyl acetate. arabjchem.org

Approaches for Selective Formyl Group Introduction on Naphthalene Scaffolds

The introduction of a formyl group (CHO) onto a naphthalene ring, a process known as formylation, is a crucial step in the synthesis of various naphthalene-based compounds. nih.govbeilstein-journals.org Several methods exist for this electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent and widely used technique. ijpcbs.comthieme-connect.comcambridge.org

The Vilsmeier-Haack reagent, typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), serves as the electrophile in this reaction. thieme-connect.comcambridge.orgresearchgate.net This reagent then attacks the electron-rich naphthalene ring to introduce the formyl group. cambridge.org The reaction is generally effective for activated aromatic systems. thieme-connect.com For instance, the Vilsmeier-Haack formylation of 1-naphthol (B170400) has been studied, and while it can be sluggish in certain media, it provides a route to formyl derivatives. researchgate.net The construction of 1-hydroxy-2-naphthaldehydes often relies on the formylation of 1-naphthols. scite.ai

Other formylation methods include the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrogen chloride in the presence of a catalyst. jst.go.jp The formylation of methylnaphthalene compounds with pressurized CO in an HF-BF₃ medium has also been investigated, yielding mixtures of aldehyde isomers. jst.go.jp

The position of formylation on the naphthalene ring is influenced by the directing effects of existing substituents. For instance, in the case of 2-methylnaphthalene, formylation can lead to a mixture of isomers. jst.go.jp Achieving high regioselectivity, meaning the selective introduction of the formyl group at a specific position, is a key consideration in these synthetic strategies. nih.govbeilstein-journals.org The deactivating nature of the formyl group, once introduced, can prevent further formylation on the same ring. nih.govbeilstein-journals.org

Considerations for Reaction Optimization and Purity in Naphthyl Ester Synthesis

Optimizing the synthesis of naphthyl esters, including this compound, requires careful consideration of reaction conditions to maximize yield and ensure high purity. Key factors include the choice of reagents, catalysts, solvents, reaction time, and temperature.

For the acylation step, various acylating agents such as acetic acid, acetyl chloride, and acetic anhydride can be evaluated. sciencepublishinggroup.com The choice of catalyst is also critical, with studies showing that nickel nitrate can be a highly effective and selective catalyst for the acetylation of 2-naphthol. sciencepublishinggroup.com The amount of catalyst used can also be optimized to achieve the best conversion rates. sciencepublishinggroup.com The reaction can be performed under reflux conditions to drive it to completion. sciencepublishinggroup.com An advantage of some protocols is the lack of need for additional additives to enhance the reaction. sciencepublishinggroup.com

Purification of the final product is essential to remove unreacted starting materials, byproducts, and the catalyst. A simple work-up procedure often involves quenching the reaction, followed by extraction and drying of the organic phase. arabjchem.orgsciencepublishinggroup.com Techniques like column chromatography are commonly employed to isolate the pure naphthyl ester. arabjchem.org The purity of the product can be confirmed using analytical methods such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. arabjchem.orgasianpubs.org

The development of environmentally friendly protocols is also a growing consideration. This includes the use of reusable catalysts, such as Ni/SiO₂, and minimizing waste generation. arabjchem.org For instance, some methods offer the advantage of short reaction times and high chemoselectivity, contributing to a more efficient and sustainable synthesis. sciencepublishinggroup.com

Mechanistic Investigations of Intramolecular Rearrangements and Photochemistry

Naphthyl esters, including this compound, are known to undergo fascinating photochemical transformations, most notably the Photo-Fries rearrangement. These reactions proceed through complex mechanisms involving intramolecular rearrangements and the formation of radical intermediates.

Photo-Fries Rearrangement Studies Involving Naphthyl Esters

The Photo-Fries rearrangement is a photochemical reaction where an aryl ester is converted into a mixture of ortho- and para-hydroxyaryl ketones upon irradiation with UV light. asianpubs.org This reaction provides a valuable synthetic route for introducing an acyl group ortho and para to a phenolic hydroxyl group. asianpubs.org The reaction is predominantly an intramolecular free-radical process. asianpubs.org

Studies on various naphthyl esters, such as 1-naphthyl acetate and 2-naphthyl acetate, have demonstrated this rearrangement. asianpubs.orgacs.org For example, the photolysis of 1-naphthyl acetate yields 2-acetyl-1-naphthol and 4-acetyl-1-naphthol. asianpubs.orgacs.org Similarly, 2-naphthyl acetate rearranges to 1-acetyl-2-naphthol. asianpubs.org The reaction is believed to proceed from the excited singlet state of the ester. acs.orgconicet.gov.arnih.gov

The distribution of the ortho and para products can be influenced by several factors, including the solvent and the presence of organized media. For instance, performing the reaction within the cavity of cyclodextrins has been shown to influence the product selectivity. lookchem.com The templating effect of the reaction cavity, especially in polymer films below their glass transition temperature, can also direct the formation of specific products. rsc.org

The quantum yields of the rearrangement products have been measured under various conditions to gain insights into the reaction efficiency. acs.orgrsc.org Mechanistic studies often involve techniques like laser flash photolysis and chemically induced dynamic nuclear polarization (CIDNP) to detect and characterize the transient intermediates. acs.org

Elucidation of Free Radical Processes and Solvent Cage Effects

The mechanism of the Photo-Fries rearrangement involves the homolytic cleavage of the ester's O-C(O) bond upon photoexcitation, generating a radical pair consisting of a naphthoxyl radical and an acyl radical. asianpubs.orgacs.orgresearchgate.net This radical pair is initially formed within a "solvent cage," a microenvironment created by the surrounding solvent molecules. asianpubs.orgresearchgate.net

Within this solvent cage, the radical pair can undergo several competing processes:

In-cage recombination: The radicals can recombine to reform the starting ester or to form the keto intermediates that lead to the ortho- and para-acylnaphthol products. acs.orgmdpi.com

Cage escape: The radicals can diffuse out of the solvent cage into the bulk solution. acs.orgmdpi.com Escaped naphthoxyl radicals can abstract a hydrogen atom from the solvent or another molecule to form the corresponding naphthol, which is a common side product. asianpubs.org

The efficiency of these processes is influenced by the "cage effect," which is the phenomenon of reacting molecules being confined by neighboring solvent molecules. researchgate.net The viscosity of the solvent plays a significant role, with more viscous solvents leading to a greater cage effect and potentially higher yields of in-cage recombination products. rsc.org The size and mass of the radicals also affect their ability to escape the solvent cage. mdpi.com

Studies using magnetic field effects have provided evidence for the existence of a singlet radical pair intermediate with a lifetime of several tens of nanoseconds in the Photo-Fries rearrangement of 1-naphthyl acetate. researchgate.netrsc.org The absence of "cross-over" products when irradiating a mixture of labeled naphthyl esters indicates that the rearrangement products arise from the recombination of radical pairs originating from the same parent molecule, supporting the intramolecular nature of the in-cage process. acs.org

Steric and Electronic Effects of Substituents on Reaction Pathways

The formyl group at the C1 position is a potent electron-withdrawing group, deactivating the naphthalene ring towards electrophilic substitution while making the aldehydic carbon susceptible to nucleophilic attack. Conversely, the acetate group at the C2 position, specifically the oxygen atom bonded to the ring, is an electron-donating group through resonance, which activates the ring.

Research on related naphthyl compounds vividly illustrates how substituents can dictate reaction outcomes. For instance, in the photochemical cleavage of 2H-azirines bearing a naphthyl substituent, the reaction pathway is highly sensitive to the electronic nature of other substituents on the ring. conicet.gov.ar While the parent compound undergoes C-C bond cleavage, the introduction of a strong electron-withdrawing nitro group leads exclusively to C-N bond cleavage. conicet.gov.ar This demonstrates that a powerful EWG, analogous to the formyl group in this compound, can fundamentally alter the favored reaction mechanism.

Furthermore, studies on the Bischler-Napieralski reaction of 1-naphthylformamides have shown that specific substitution patterns can trigger unprecedented reaction pathways. researchgate.net The presence of certain alkoxy and hydroxyl groups on a phenyl substituent at the 2-position of the naphthylformamide led to an abnormal carbon insertion, forming azaazulene systems instead of the expected isoquinoline (B145761) skeleton. researchgate.net This highlights how the electronic landscape created by multiple substituents can steer a reaction away from its conventional course. Steric hindrance from the peri-hydrogen at the 8-position can also influence the conformation and reactivity of the formyl group at the 1-position.

SubstituentPositionElectronic EffectInfluence on Reaction Pathways
Formyl (-CHO)C1Strongly Electron-Withdrawing (EWG)Deactivates the aromatic ring to electrophilic attack; activates the formyl carbon for nucleophilic attack. Can alter regioselectivity and favor alternative mechanisms. conicet.gov.ar
Acetate (-OCOCH₃)C2Electron-Donating (EDG) by resonance; weakly electron-withdrawing by inductionActivates the aromatic ring (ortho, para directing). The ester carbonyl is a site for nucleophilic acyl substitution.

Hydrolytic Stability and Chemical Cleavage Reactions of the Ester Moiety

The ester moiety in this compound is a key functional group susceptible to cleavage, most commonly through hydrolysis. This reaction involves the breaking of the acyl-oxygen bond, releasing 1-formyl-2-naphthol and acetic acid. The stability of this ester linkage is a critical parameter that determines its persistence in aqueous environments and its suitability as a substrate in enzymatic assays.

Kinetics and Specificity of Chemical Hydrolysis

The hydrolysis of naphthyl acetates has been a subject of thermodynamic and kinetic investigation. A study using microcalorimetry and chromatography to investigate the hydrolysis of 1-naphthyl acetate found that the reaction equilibrium lies very far to the right, indicating that the ester is thermodynamically unstable in water relative to its hydrolysis products. nist.gov

The enthalpy of reaction (ΔrH°) for the hydrolysis of aqueous 1-naphthyl acetate to aqueous 1-naphthol and acetate was determined, providing a quantitative measure of the energy released. nist.gov While the presence of the formyl group in this compound would modulate the precise kinetics, the data for 1-naphthyl acetate serves as a crucial baseline, suggesting that the ester is prone to hydrolysis. The electron-withdrawing formyl group would be expected to make the ester carbonyl carbon more electrophilic, potentially accelerating the rate of nucleophilic attack by water and thus increasing the rate of hydrolysis compared to the unsubstituted 1-naphthyl acetate.

ReactionThermodynamic ParameterValue (kJ·mol⁻¹)Reference
1-Naphthyl acetate(aq) + H₂O(l) = 1-Naphthol(aq) + Acetate(aq)ΔrH(cal) at 298.15 K-21.4 nist.gov
ΔrH° at 298.15 K-20.1 nist.gov
4-Nitrophenyl acetate(aq) + H₂O(l) = 4-Nitrophenol(aq) + Acetate(aq)ΔrH(cal) at 298.15 K-17.7 nist.gov
ΔrH° at 298.15 K-16.1 nist.gov

ΔrH(cal) is the calorimetrically determined enthalpy of reaction, while ΔrH° is the standard enthalpy of reaction for the chemical reference reaction.

Mechanisms of C-O Bond Cleavage in Related Naphthyl Compounds

While the primary cleavage for an ester is at the acyl-oxygen bond, understanding the cleavage of the aryl-oxygen ether bond in related naphthyl compounds provides valuable mechanistic insight. Studies on the enzymatic cleavage of allyl naphthyl ethers by Blautia sp. have elucidated a specific mechanism for breaking the C-O bond. asm.orgnih.govasm.org

The proposed mechanism for this biotransformation is a nucleophilic conjugate substitution, designated as Sₙ2'. asm.orgnih.gov This mechanism requires a specific antiperiplanar arrangement of the nucleophile and the leaving group for the reaction to proceed. asm.org A key finding from this research was the regioselectivity of the cleavage: 2-naphthyl ethers were converted significantly faster than the corresponding 1-naphthyl ethers. nih.govasm.org This suggests that the C2 position on the naphthalene ring is more amenable to this type of C-O bond cleavage than the C1 position.

Furthermore, these studies highlighted the importance of steric factors. The enzyme was unable to convert (2-methylallyl) naphthyl ether substrates, indicating that steric bulk near the reaction site can inhibit or completely block C-O bond cleavage. nih.govasm.org This principle of steric hindrance is directly applicable to substituted systems like this compound, where the formyl group at C1 could sterically influence reactions at the adjacent C2-oxygen bond.

Enzymatic and Biochemical Research Applications of 1 Formyl 2 Naphthyl Acetate

Utility as a Chromogenic Substrate in Esterase Activity Assays

1-Formyl-2-naphthyl acetate (B1210297) serves as a chromogenic substrate, meaning its hydrolysis by esterase enzymes produces a product that can be visualized and quantified through a color-forming reaction. This property is invaluable for the detection and measurement of esterase activity in various biological samples.

Detection and Quantification of Esterase Enzymes in Plant and Cellular Systems

This substrate has been effectively employed to detect and quantify esterase activity in both plant and other cellular systems. Upon enzymatic cleavage of the acetate group by an esterase, 1-formyl-2-naphthol is released. This product can then react with a diazonium salt, such as Fast Blue B salt, to form a distinctly colored precipitate. The intensity of the resulting color is proportional to the amount of hydrolyzed substrate, and therefore, to the level of esterase activity in the sample.

A notable application of 1-formyl-2-naphthyl acetate is in the study of plant reproductive biology. For instance, in chamomile (Matricaria chamomilla L.), this substrate was used to investigate the link between pollen esterase activity and self-incompatibility. researchgate.net Researchers found that self-incompatible plants exhibited higher esterase activity with this compound compared to self-compatible plants, suggesting a role for specific esterases in the self-incompatibility mechanism. researchgate.net

Methodological Considerations for Assay Reproducibility and Specificity

To ensure reliable and reproducible results when using this compound, several methodological factors must be carefully controlled.

Substrate Preparation: Due to its limited solubility in aqueous solutions, the substrate is typically first dissolved in an organic solvent like acetone (B3395972) before being mixed with a buffer solution. Care must be taken to avoid precipitation of the substrate.

pH and Temperature: The pH of the reaction buffer and the incubation temperature are critical parameters that can significantly influence enzyme activity. Optimal conditions need to be determined for the specific esterase being studied. For example, a phosphate (B84403) buffer at pH 6.8 and an incubation temperature of 37°C have been used in plant studies.

Controls: To account for non-enzymatic hydrolysis of the substrate, it is essential to include control reactions that lack the enzyme source. Additionally, using known esterase inhibitors can help confirm that the observed activity is indeed due to esterase enzymes.

Visualization: The choice of the coupling agent (diazonium salt) can affect the color and stability of the final product. Fast Blue B salt is a commonly used reagent for this purpose.

Analysis of Substrate Specificity and Enzyme Kinetics

The unique structure of this compound makes it a valuable tool for probing the substrate specificity and kinetic properties of different esterases.

Comparative Hydrolysis Rates with Other Naphthyl Acetates

Studies comparing the hydrolysis of this compound with other naphthyl acetate substrates, such as 1-naphthyl acetate and 2-naphthyl acetate, have revealed significant differences in reaction rates. In research on chamomile, self-incompatible plants showed lower esterase activity with 1-naphthyl acetate and 2-naphthyl acetate, but higher activity with this compound. researchgate.net This suggests that different esterase isoforms may have varying affinities for these substrates. Generally, hydrolysis rates for this compound are lower compared to the simpler 1-naphthyl and 2-naphthyl acetates.

Table 1: Comparative Esterase Activity with Different Naphthyl Substrates in Chamomile

SubstrateRelative Esterase Activity in Self-Incompatible vs. Self-Compatible Plants
1-Naphthyl acetateLower in self-incompatible plants. researchgate.net
2-Naphthyl acetateLower in self-incompatible plants. researchgate.net
This compound Higher in self-incompatible plants. researchgate.net
Indoxyl acetateNo significant difference. researchgate.net

Impact of the Formyl Group on Steric Hindrance and Catalytic Efficiency

The presence of the formyl group at the 1-position of the naphthalene (B1677914) ring introduces steric hindrance, which can affect the ability of an esterase to access and bind to the acetate group at the 2-position. This steric bulk is a primary reason for the generally lower hydrolysis rates observed with this compound compared to less substituted naphthyl acetates. The formyl group's influence on the electronic properties of the naphthalene ring may also play a role in modulating the substrate's reactivity and, consequently, the catalytic efficiency of the enzyme.

Application in Probing Esterase Isoform Specificity

The differential hydrolysis rates of this compound compared to other substrates make it a useful tool for distinguishing between different esterase isoforms. Since various isoforms can exhibit distinct substrate preferences, using a panel of substrates, including this compound, can help to create a profile of the esterase activity within a biological sample. This approach allows researchers to identify and characterize specific esterase isoforms that may be involved in particular physiological processes.

Investigations into Plant Reproductive Biology

The chemical compound this compound serves as a valuable substrate in the study of plant reproductive biology, particularly in the investigation of enzymatic activities that are crucial for pollination and fertilization. Its use has shed light on the complex mechanisms governing self-incompatibility and the general role of pollen esterases.

Self-incompatibility (SI) is a genetic mechanism in plants that prevents self-fertilization, thus promoting outcrossing and genetic diversity. researchgate.net Research into the biochemical basis of SI in German chamomile (Matricaria chamomilla L.) has utilized this compound to explore the role of esterase enzymes. uchicago.eduuchicago.edu Pollen esterases are believed to be significant in the pollination process, potentially by facilitating the penetration of the pollen tube through the stigma's cutin layer. researchgate.netuchicago.eduuchicago.edu

A study comparing self-compatible (SC) and self-incompatible (SI) chamomile plants revealed differences in esterase activity based on the substrate used. researchgate.netuchicago.edu While SI plants showed lower esterase activity with 1-naphthyl acetate and 2-naphthyl acetate, their activity was notably higher when this compound was the substrate. researchgate.netuchicago.eduresearchgate.net This suggests a difference in the composition and substrate specificity of pollen esterases between the two phenotypes. researchgate.netuchicago.edu

However, the investigation into the esterase isozyme patterns, which are the different forms of the esterase enzyme, did not find a direct correlation with the compatibility mechanism in this particular study. researchgate.netuchicago.eduresearchgate.net Despite this, the differential activity with this compound points to its utility in distinguishing between SI and SC plants and suggests that the composition of pollen esterases could play a role in the self-incompatibility system. researchgate.net

Table 1: Esterase Activity in Self-Incompatible (SI) vs. Self-Compatible (SC) Matricaria chamomilla L. using Different Substrates

Substrate Relative Esterase Activity in SI Plants Compared to SC Plants
1-Naphthyl Acetate Significantly Lower researchgate.netuchicago.edu
2-Naphthyl Acetate Significantly Lower researchgate.netuchicago.edu
This compound Higher researchgate.netuchicago.eduresearchgate.net

Pollen esterases are a class of enzymes that play a pivotal role in the multifaceted process of pollination. uchicago.eduuchicago.edu The use of this compound as a chromogenic substrate allows for the detection and characterization of these enzymes, providing insights into their function. Esterases are generally categorized as hydrolases that act on ester bonds. srce.hr More specifically, those that hydrolyze substrates like naphthyl acetates can be classified as arylesterases (EC 3.1.1.2) or carboxylesterases (EC 3.1.1.1). srce.hr

The primary proposed function of pollen esterases is to aid in the germination of the pollen grain and the subsequent penetration of the pollen tube through the stigma and style to reach the ovule. researchgate.netuchicago.eduuchicago.edu It is thought that these enzymes, acting as cutinases, degrade the waxy cuticle of the stigma, thereby clearing a path for the pollen tube. researchgate.netuchicago.edu

Research has demonstrated that the activity and isozyme patterns of esterases can vary between different plant tissues, such as leaves and roots, and can be influenced by environmental stressors like salinity. srce.hr This highlights the diverse roles of esterases throughout the plant. In the context of pollination, the specific composition and activity of pollen esterases, which can be assayed using substrates like this compound, are critical for successful fertilization. The variability in these enzymes, as seen in studies on Matricaria chamomilla, suggests a high degree of specialization that could be linked to reproductive strategies such as self-incompatibility. researchgate.netuchicago.eduresearchgate.net

Table 2: General Classification and Function of Pollen Esterases

Enzyme Class EC Number General Function in Pollination Substrate Example
Carboxylesterases EC 3.1.1.1 Hydrolysis of aliphatic and aromatic esters; pollen tube growth. srce.hrdur.ac.uk This compound

Table of Compounds Mentioned

Compound Name
This compound
1-Naphthyl acetate
2-Naphthyl acetate

Advanced Analytical Methodologies for 1 Formyl 2 Naphthyl Acetate and Its Derivatives

Spectroscopic Characterization in Academic Research

Spectroscopic methods are indispensable for the structural determination and investigation of the photophysical properties of 1-Formyl-2-naphthyl acetate (B1210297). These techniques rely on the interaction of electromagnetic radiation with the molecule to provide a fingerprint of its chemical structure and electronic environment.

Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of 1-Formyl-2-naphthyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the formyl group, the acetate methyl group, and the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by their local electronic environment, and spin-spin coupling between adjacent protons can reveal connectivity within the molecule. Similarly, ¹³C NMR spectroscopy would show unique resonances for each carbon atom, including the carbonyl carbons of the formyl and acetate groups, and the carbons of the naphthalene core.

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups. The C=O stretch of the acetate group would typically appear in the range of 1760-1735 cm⁻¹, while the formyl C=O stretch would be observed around 1700 cm⁻¹. Additionally, characteristic peaks for C-H bonds in the aromatic ring and the methyl group, as well as C-O stretching vibrations, would be present. The affordability and simplicity of IR spectroscopy make it a staple in chemical laboratories for quick functional group identification. nih.gov

Table 1: Expected Spectroscopic Data for this compound

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR Formyl proton (-CHO) δ 9.5-10.5 ppm
Aromatic protons δ 7.0-8.5 ppm
Acetate methyl protons (-COCH₃) δ 2.0-2.5 ppm
¹³C NMR Formyl carbon (-CHO) δ 190-200 ppm
Acetate carbonyl carbon (-OCOCH₃) δ 165-175 ppm
Aromatic carbons δ 110-150 ppm
Acetate methyl carbon (-COCH₃) δ 20-30 ppm
IR Acetate C=O stretch 1760-1735 cm⁻¹
Formyl C=O stretch ~1700 cm⁻¹
Aromatic C=C stretch 1450-1600 cm⁻¹
C-O stretch 1000-1300 cm⁻¹

Investigations into Absorption and Luminescence Spectroscopic Properties

The electronic properties of this compound can be investigated using absorption and luminescence spectroscopy. The naphthalene chromophore is the primary determinant of the absorption and fluorescence spectra of naphthyl acetates. researchgate.net

Absorption Spectroscopy , typically using UV-Visible spectrophotometry, reveals information about the electronic transitions within the molecule. The absorption spectrum of this compound would be expected to show characteristic bands arising from π-π* transitions within the naphthalene ring system. The presence of the formyl and acetate substituents would likely cause a shift in the absorption maxima compared to unsubstituted naphthalene. For instance, the absorption spectrum of 1-naphthyl acetate is shifted to longer wavelengths compared to naphthalene. researchgate.net

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation, identification, and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical reverse-phase HPLC (RP-HPLC) method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection is often achieved using a UV detector, as the naphthalene ring system strongly absorbs UV light. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions, and the peak area can be used for quantification. HPLC methods are crucial for determining the purity of synthesized this compound and for analyzing its presence in reaction mixtures. The development of robust HPLC methods often involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, GC-MS analysis could be feasible, potentially with derivatization to increase its volatility and thermal stability.

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. After separation, the compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. GC-MS is particularly useful for the qualitative and quantitative analysis of reaction products, allowing for the identification of byproducts and the monitoring of reaction progress. For instance, GC-MS has been successfully used for the analysis of other organic acetates. coresta.orgcoresta.org

Chemical Derivatization Protocols for Analytical Enhancement

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical properties, such as volatility for GC analysis, or to enhance its detectability. For this compound, derivatization could target either the formyl group or could be applied after hydrolysis of the acetate to the corresponding naphthol.

The formyl group can undergo various reactions to form derivatives that are more amenable to certain analytical techniques. For example, it can be reacted with hydroxylamine (B1172632) to form an oxime, or with a hydrazine (B178648) derivative to form a hydrazone. These derivatives may exhibit improved chromatographic behavior or enhanced response with specific detectors.

Alternatively, the acetate group can be hydrolyzed to a hydroxyl group, yielding 1-formyl-2-naphthol. This resulting naphthol can then be derivatized. A common derivatization reaction for hydroxyl groups is acetylation with acetic anhydride (B1165640) to form the acetate ester, which can improve its chromatographic properties for GC analysis. nih.gov This approach is particularly useful in biological monitoring where naphthols are often the target analytes. nih.gov While this would convert the compound back to an acetate, the purpose in an analytical context is often to create a derivative with known, predictable behavior for quantification. Another strategy for derivatizing hydroxyl groups is the use of silylating agents.

Chromogenic Reagent Interactions for Hydrolysis Product Detection (e.g., Fast Blue B Salt)

The hydrolysis of this compound results in the formation of 1-formyl-2-naphthol and acetic acid. The detection of the naphthol product is often achieved through a colorimetric reaction with a chromogenic reagent. Fast Blue B salt is a widely used diazonium salt for this purpose. himedialabs.com

The underlying principle of this detection method involves an azo coupling reaction. The esterase-catalyzed hydrolysis of the naphthyl acetate substrate liberates the naphthol derivative. himedialabs.comebi.ac.uk This resulting 1-formyl-2-naphthol can then react with Fast Blue B salt to form a distinctly colored azo dye. himedialabs.com The intensity of the color produced is directly proportional to the concentration of the naphthol, and by extension, to the activity of the enzyme responsible for the hydrolysis. tku.edu.tw This relationship allows for the quantitative determination of either the substrate concentration or the enzymatic activity.

The reaction mechanism can be summarized as follows:

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of this compound to yield 1-formyl-2-naphthol and acetate.

Azo Coupling: The liberated 1-formyl-2-naphthol couples with Fast Blue B salt (a stabilized diazonium salt) to form a colored azo compound. ebi.ac.uk

This method is frequently employed in various biochemical assays, including the staining of esterase activity on electrophoresis gels. nih.gov For instance, in the detection of esterase activity in plasma proteins, 1-naphthyl acetate and 2-naphthyl acetate are common substrates. The gels are stained with a solution containing the substrate and a chromogenic reagent like Fast Blue B, Fast Blue BB, or Fast Blue RR. nih.gov Studies have shown that Fast Blue B can be advantageous due to lower background staining, leading to clearer results. nih.gov

Table 1: Chromogenic Reagents for Naphthol Detection

Chromogenic Reagent Principle of Detection Application
Fast Blue B Salt Azo coupling with naphthols to form a colored dye. himedialabs.com Detection of esterase activity, histochemical staining. himedialabs.comnih.gov
Fast Blue BB Salt Similar to Fast Blue B, forms a colored azo dye with naphthols. Staining for esterase activity on gels. nih.gov
Fast Blue RR Salt Azo coupling reaction for the detection of naphthols. Staining for esterase activity on gels. nih.gov

Chiral Derivatization Strategies for Enantiomeric Composition Assessment

The assessment of the enantiomeric composition of chiral molecules is critical in many scientific fields. For a chiral compound like this compound, which possesses a stereocenter, determining the enantiomeric excess is often a necessary step. Chiral derivatization is a common strategy to achieve this, especially when direct chiral chromatography is challenging. This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). dntb.gov.ua

While specific chiral derivatization strategies for this compound are not extensively documented, methodologies applied to structurally similar compounds, particularly those with hydroxyl groups like its hydrolysis product 1-formyl-2-naphthol, can be extrapolated. The hydroxyl group of the naphthol is a common site for derivatization.

Potential chiral derivatizing agents for the hydroxyl group of 1-formyl-2-naphthol could include:

Chiral Carboxylic Acids and their Derivatives: Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride can be used to form diastereomeric esters.

Chiral Isocyanates: These can react with the hydroxyl group to form diastereomeric carbamates.

Chiral Amines: After conversion of the hydroxyl group to a suitable leaving group, chiral amines can be used to form diastereomeric amine derivatives.

The selection of an appropriate chiral derivatizing agent is crucial and depends on several factors, including the reactivity of the analyte, the stability of the resulting diastereomers, and the chromatographic properties of the derivatives.

Once the diastereomers are formed, they can be separated and quantified using achiral chromatography. The relative peak areas of the two diastereomers in the chromatogram correspond to the enantiomeric ratio of the original sample.

For closely related binaphthyl compounds like 1,1'-bi-2-naphthol (B31242) (BINOL), which exhibit axial chirality, various methods for enantiomeric resolution have been developed. These include the formation of diastereomeric salts with chiral bases, enzymatic resolution of esters, and chromatographic separation on chiral stationary phases (CSPs). orgsyn.org For instance, the resolution of BINOL has been achieved using N-benzylcinchonidinium chloride, which forms a crystalline inclusion compound with one of the enantiomers. orgsyn.org

The enantioseparation of binaphthyl derivatives has also been extensively studied using HPLC with various chiral stationary phases, including those based on cyclodextrins and bile salts. researchgate.net These studies provide a framework for developing analytical methods for other chiral naphthalene derivatives.

Table 2: Potential Chiral Derivatization Approaches

Derivatization Strategy Chiral Derivatizing Agent (Example) Resulting Diastereomer Separation Technique
Esterification Mosher's acid chloride Diastereomeric esters HPLC, GC
Carbamoylation Chiral isocyanate Diastereomeric carbamates HPLC
Salt Formation (for acidic/basic compounds) Chiral amine/acid Diastereomeric salts Crystallization, Chromatography

Theoretical and Computational Chemistry of 1 Formyl 2 Naphthyl Acetate

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

A comprehensive understanding of 1-formyl-2-naphthyl acetate's molecular geometry and electronic structure would necessitate quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, utilizing various basis sets (e.g., 6-311++G(d,p)), would be instrumental. Such studies on related molecules like 2-hydroxy-1-naphthaldehyde (B42665) have been performed to analyze molecular geometries and electronic properties. rsc.orgresearchgate.net For 1-formyl-2-naphthyl acetate (B1210297), these calculations would yield optimized bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable conformation.

Furthermore, these studies would elucidate the electronic landscape of the molecule. Key parameters such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap would be determined. This information is crucial for understanding the molecule's reactivity, kinetic stability, and optical and electronic properties. For instance, studies on naphthalene (B1677914) derivatives have used DFT to investigate their electronic properties and hole mobility. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. A likely synthetic route is the Vilsmeier-Haack formylation of 2-naphthyl acetate. organic-chemistry.org Theoretical studies of this reaction would involve mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states.

By calculating the energies of these species, a reaction energy profile can be constructed, allowing for the determination of activation energies and reaction rates. This would provide deep insights into the favorability and kinetics of the formylation process. While general mechanisms for the Vilsmeier-Haack reaction are known, specific computational studies on the formylation of 2-naphthyl acetate would offer precise details about the transition state structures and energies involved.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical methods are also invaluable for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation. For this compound, computational chemistry could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. Theoretical calculations of vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, aiding in the identification of functional groups. Similarly, NMR chemical shifts can be predicted with a high degree of accuracy using computational methods, which would be essential for the structural elucidation of this compound. doaj.org Studies on related naphthalene derivatives have demonstrated the utility of these predictive methods. koreascience.kr

Future Research Avenues and Interdisciplinary Perspectives

Exploration of Novel and Green Synthetic Pathways

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 1-Formyl-2-naphthyl acetate (B1210297) should prioritize the development of novel and green pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Green chemistry alternatives could explore:

Catalytic Approaches: The use of solid acid catalysts, such as montmorillonite (B579905) clays (B1170129) or zeolites, could offer a recyclable and environmentally friendly alternative to conventional acid catalysts in the acetylation and formylation steps. guidechem.comrsisinternational.org Organocatalysis, employing small organic molecules to catalyze reactions, also presents a promising avenue for metal-free and sustainable synthesis. idosi.org

Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as grindstone chemistry, could significantly reduce the environmental impact by eliminating the need for volatile organic compounds. ijcmas.com The exploration of greener solvents, such as ionic liquids or supercritical fluids, could also offer viable alternatives.

Microwave and Ultrasound-Assisted Synthesis: These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. arabjchem.orgresearchgate.net Investigating their application in the synthesis of 1-Formyl-2-naphthyl acetate could lead to more efficient and sustainable processes.

A comparative table of potential green synthetic methods is presented below:

Synthetic MethodPotential Advantages
Solid Acid Catalysis Recyclable catalyst, reduced waste, milder reaction conditions. guidechem.comrsisinternational.org
Organocatalysis Metal-free, often biodegradable catalysts, high selectivity. idosi.org
Solvent-Free Reactions Elimination of solvent waste, potential for simplified work-up. ijcmas.com
Microwave/Ultrasound Faster reaction times, increased energy efficiency, potentially higher yields. arabjchem.orgresearchgate.net

Advanced Mechanistic Elucidation of Biological and Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for its rational application. Future research should focus on detailed mechanistic studies of both its chemical and biological transformations.

The hydrolysis of the acetate group is a key reaction. Advanced mechanistic studies could employ:

Kinetic Studies: Detailed kinetic analysis of the hydrolysis under various conditions (pH, temperature, solvent) can provide insights into the reaction order, rate-determining steps, and the influence of the formyl group on the ester cleavage. nih.gov

Isotope Labeling Studies: Utilizing isotopes of oxygen (¹⁸O) in water during hydrolysis can definitively trace the origin of the oxygen atom in the resulting 2-naphthol (B1666908) and acetic acid, confirming the nucleophilic attack pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the transition states and intermediates of the hydrolysis reaction, providing a theoretical framework to complement experimental findings.

Understanding the enzymatic hydrolysis of this compound is also a critical area. Research should aim to:

Identify and Characterize Involved Enzymes: Screening for enzymes (e.g., esterases, lipases) that can efficiently hydrolyze this substrate.

Elucidate Enzyme-Substrate Interactions: Techniques like X-ray crystallography of the enzyme-substrate complex and site-directed mutagenesis can reveal the specific amino acid residues involved in substrate binding and catalysis.

Development of Next-Generation Enzymatic Probes and Biosensors

The hydrolysis of this compound can lead to a change in the fluorescence properties of the molecule, making it a potential candidate for the development of enzymatic probes and biosensors.

Future research in this area should focus on:

Fluorogenic Probe Design: The formyl group's electron-withdrawing nature can influence the fluorescence of the naphthalene (B1677914) core. Upon enzymatic cleavage of the acetate group to the hydroxyl group, a change in the electronic properties and potentially the fluorescence emission is expected. This "turn-on" or "turn-off" fluorescence response can be harnessed to detect enzyme activity.

Biosensor Development: Immobilizing enzymes that specifically hydrolyze this compound onto a transducer (e.g., an electrode or an optical fiber) could lead to the development of biosensors for the detection of specific analytes that either activate or inhibit the enzyme. nih.gov The general principle involves the enzyme-catalyzed hydrolysis of the substrate, leading to a detectable signal.

Potential applications for such probes and biosensors include:

Application AreaResearch Focus
Enzyme Activity Assays Developing high-throughput screening assays for identifying enzyme inhibitors or activators.
Environmental Monitoring Creating biosensors for the detection of pollutants that may inhibit specific esterases.
Medical Diagnostics Designing probes for imaging enzyme activity in cells or tissues.

Integration with Computational Design for Targeted Chemical and Biological Applications

Computational chemistry offers powerful tools for the rational design of molecules with specific properties and for predicting their interactions with biological targets. Future research on this compound should leverage these tools to explore its potential in various applications.

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives with the active sites of various enzymes. ekb.eg This can guide the design of more specific and efficient enzyme substrates or inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of this compound derivatives and their biological activity. mdpi.com This allows for the in-silico screening of virtual compounds and the prediction of their potency, guiding synthetic efforts towards more active molecules.

De Novo Design: Computational algorithms can be used to design novel molecules based on the structure of this compound with enhanced properties for specific applications, such as improved fluorescence quantum yield or higher affinity for a particular enzyme.

The integration of computational design with experimental work will accelerate the discovery and optimization of this compound-based compounds for a range of chemical and biological applications.

Q & A

How is 1-Formyl-2-naphthyl acetate utilized in esterase activity assays, and what methodological considerations are critical for reproducibility?

Basic Research Question
this compound serves as a chromogenic substrate for detecting esterase activity in plant and cellular systems. In chamomile studies, it differentiated self-compatible and self-incompatible phenotypes by correlating esterase isozyme profiles with enzymatic cleavage rates .
Methodology :

  • Substrate Preparation : Dissolve in acetone (1% w/v) and mix with phosphate buffer (pH 6.8) to avoid precipitation.
  • Activity Detection : Incubate plant tissue extracts or cell lysates with the substrate at 37°C for 30–60 minutes. Hydrolysis releases 1-formyl-2-naphthol, which forms a colored complex with Fast Blue B salt.
  • Electrophoretic Validation : Use native PAGE with Tris-glycine buffer (pH 8.3) to separate isozymes. Stain gels post-electrophoresis to identify activity bands.
    Key Consideration : Control for non-specific hydrolysis by including inhibitors like PMSF (serine esterase inhibitor) and comparing results with other substrates (e.g., 1-naphthyl acetate).

What synthetic routes are documented for this compound, and how can purity be optimized?

Basic Research Question
While direct synthesis protocols are sparse in the provided literature, analogous methods for naphthyl acetate derivatives suggest:
Methodology :

  • Acylation : React 2-naphthol with acetic anhydride in pyridine under reflux to form 2-naphthyl acetate. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) introduces the formyl group at the 1-position .
  • Purification : Recrystallize from ethanol or use silica gel chromatography (hexane:ethyl acetate, 4:1) to remove unreacted starting materials.
  • Purity Assessment : Validate by HPLC (C18 column, acetonitrile/water gradient) and confirm structure via ¹H NMR (δ 8.5–9.0 ppm for formyl proton) .

How does this compound compare to other naphthyl esters in histochemical staining applications?

Basic Research Question
This compound is less commonly used than 1-naphthyl acetate but offers specificity in detecting certain esterase isoforms. For example, in lymphocyte studies, α-naphthyl acetate esterase staining distinguishes T-cells (granular positivity) from B-cells .
Methodology :

  • Fixation : Use cold acetone for cell smears to preserve enzyme activity.
  • Staining Protocol : Incubate with this compound (0.1 mg/mL) and Fast Garnet GBC salt at pH 6.3 for 20 minutes.
  • Differentiation : Compare staining intensity with 2-naphthyl acetate, which may exhibit broader isoform reactivity .

How can researchers resolve contradictory data in esterase activity studies using this compound?

Advanced Research Question
Discrepancies often arise from isoform selectivity, substrate solubility, or inhibitor interference.
Troubleshooting :

  • Isoform Profiling : Perform zymography or isoelectric focusing to identify specific esterases activated by the substrate .
  • Solubility Optimization : Use co-solvents like DMSO (≤5%) to enhance substrate dispersion without inhibiting enzymes.
  • Inhibitor Panels : Test EDTA (metalloenzyme inhibitor) and eserine (cholinesterase inhibitor) to clarify enzyme class involvement .

What advanced structural characterization methods are suitable for this compound?

Advanced Research Question
X-ray Crystallography :

  • Grow single crystals via vapor diffusion (ethanol/water). Resolve disorder in the formyl or acetate groups using SHELXL refinement .
  • Key Parameters: Monitor π-π stacking (3.8–4.2 Å) and weak hydrogen bonds (C=O⋯H-C) for packing analysis .
    Spectroscopy :
  • FT-IR : Confirm ester carbonyl stretch at ~1740 cm⁻¹ and formyl C=O at ~1680 cm⁻¹.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 229.1 (C₁₃H₁₀O₃⁺) .

What safety protocols are essential when handling this compound?

Basic Research Question
While specific safety data for this compound is limited, analogous naphthyl acetates require:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or staining to avoid inhalation.
  • Waste Disposal : Collect organic waste separately and incinerate via certified facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.